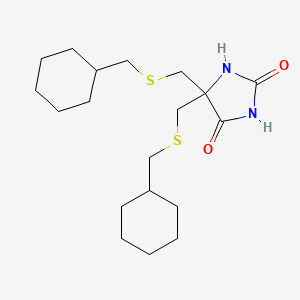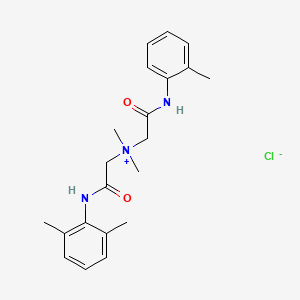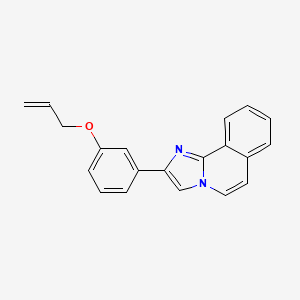
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline is a compound belonging to the imidazoisoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoisoquinoline core with a 3-allyloxyphenyl substituent, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline can be achieved through various synthetic routes. One common method involves the Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This method allows for precise control over the structural and substituted diversity at the 5- or 6-position by selecting appropriate α-diazoketoester coupling partners. Another approach is the I2–DMSO mediated multicomponent convergent synthesis, which involves the use of aryl methyl ketones and isoquinolin-1-amine. This method efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and a quaternary carbon center.
Analyse Des Réactions Chimiques
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine (I2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, the I2–DMSO mediated synthesis can lead to further transformations through coupling or oxidation reactions, demonstrating the utility of this method in synthetic chemistry.
Applications De Recherche Scientifique
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has potential applications in the development of new drugs due to its diverse biological activities. In medicine, it is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. In industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to the activation or inhibition of various signaling pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds in the imidazoisoquinoline family. Some of these similar compounds include 2-(3-(2-Propen-1-yloxy)phenyl)imidazo(2,1-a)isoquinoline and other derivatives with different substituents on the phenyl ring. The uniqueness of this compound lies in its specific substituent pattern, which contributes to its distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
61001-16-9 |
|---|---|
Formule moléculaire |
C20H16N2O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-(3-prop-2-enoxyphenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C20H16N2O/c1-2-12-23-17-8-5-7-16(13-17)19-14-22-11-10-15-6-3-4-9-18(15)20(22)21-19/h2-11,13-14H,1,12H2 |
Clé InChI |
ZHOVVTLZEFCCSV-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=CC(=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


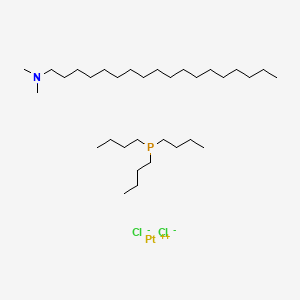
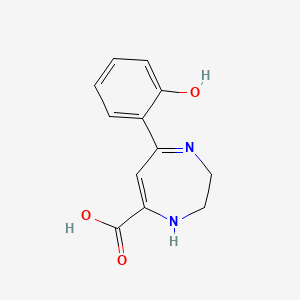
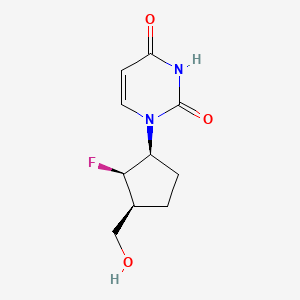


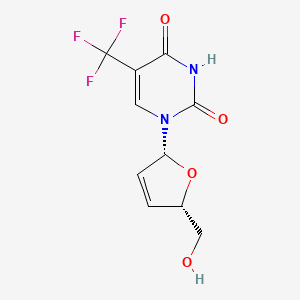

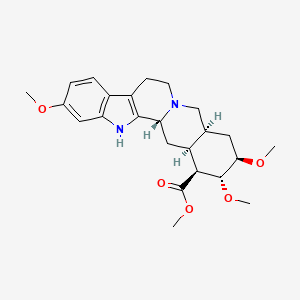

![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)


